3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid
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Overview
Description
3-ethoxy-4-(2-phenoxyethoxy)benzoic acid is an organic compound with the molecular formula C17H18O5 and a molecular weight of 302.33 g/mol . This compound is known for its role as a potent inhibitor of protein interactions, binding to the ligand binding site of receptors and blocking the binding of a ligand to its receptor .
Mechanism of Action
Target of Action
The primary target of 3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid is protein interactions . It binds to the ligand binding site of receptors, thereby blocking the binding of a ligand to its receptor .
Mode of Action
This compound: acts as a potent inhibitor of protein interactions . It binds to the ligand binding site of receptors, thereby blocking the binding of a ligand to its receptor . This interaction with its targets leads to changes in the cellular processes that these proteins are involved in .
Biochemical Pathways
The exact biochemical pathways affected by This compound Given its role as an inhibitor of protein interactions, it can be inferred that it may affect various pathways where these protein interactions play a crucial role .
Result of Action
The molecular and cellular effects of This compound Given its role as an inhibitor of protein interactions, it can be inferred that it may lead to changes in the cellular processes that these proteins are involved in .
Biochemical Analysis
Biochemical Properties
3-Ethoxy-4-(2-phenoxyethoxy)benzoic acid interacts with various enzymes, proteins, and other biomolecules. It binds to the ligand binding site of receptors, thereby inhibiting protein interactions . The nature of these interactions is complex and depends on the specific biomolecules involved.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the ligand binding site of receptors, blocking the binding of a ligand to its receptor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-(2-phenoxyethoxy)benzoic acid typically involves the reaction of 3-ethoxybenzoic acid with 2-phenoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-(2-phenoxyethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-ethoxy-4-(2-phenoxyethoxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an inhibitor in various chemical reactions.
Biology: Studied for its role in inhibiting protein interactions and its potential therapeutic applications.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-phenoxyethoxy)benzoic acid
- 3-ethoxybenzoic acid
- 2-phenoxyethanol
Uniqueness
3-ethoxy-4-(2-phenoxyethoxy)benzoic acid is unique due to its specific structure, which allows it to effectively inhibit protein interactions by binding to the ligand binding site of receptors. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-ethoxy-4-(2-phenoxyethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-2-20-16-12-13(17(18)19)8-9-15(16)22-11-10-21-14-6-4-3-5-7-14/h3-9,12H,2,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODYIEDJGMSCBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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